6-(Chloromethyl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDCWDYPSYFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories and Current Research Landscape of Pyridine Based Compounds
The study of pyridine (B92270) and its derivatives has a long history, with initial production dating back to the 1920s from coal tar. nih.gov The development of synthetic processes in the 1950s expanded their availability and applications. nih.gov Historically, research on pyridine compounds has been driven by their presence in many natural products, including vitamins like niacin and alkaloids. nih.gov
In recent decades, the focus has shifted towards the development of novel pyridine derivatives with specific biological activities. nih.gov The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org Current research continues to explore the synthesis and application of new pyridine-based compounds for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. ijnrd.orgresearchgate.netnih.gov The development of more efficient and environmentally friendly methods for the synthesis of pyridine carboxylic acids, including biocatalytic processes, is also an active area of investigation. nih.govfrontiersin.org
Academic and Industrial Research Relevance of Substituted Nicotinic Acid Derivatives
Substituted nicotinic acid derivatives are of significant interest in both academic and industrial settings due to their wide range of biological activities and applications. sci-hub.sechemistryjournal.net In medicinal chemistry, these derivatives are explored for their potential as therapeutic agents. For instance, various nicotinic acid derivatives have been investigated for their lipid-lowering effects, anti-inflammatory properties, and potential in treating conditions like diabetes and cancer. sci-hub.seresearchgate.netnih.govacs.org The ability to modify the nicotinic acid structure at different positions allows for the fine-tuning of its pharmacological properties. nih.gov
Industrially, pyridine (B92270) carboxylic acids and their derivatives serve as crucial intermediates in the manufacturing of a variety of products. solubilityofthings.comgoogle.com They are used in the synthesis of agrochemicals, such as herbicides and pesticides. vt.edu The reactivity of substituents like the chloromethyl group in 6-(chloromethyl)nicotinic acid enables its use as a starting material for the production of more complex and specialized chemicals.
Fundamental Structural Considerations for 6 Chloromethyl Nicotinic Acid
Chemoenzymatic and Biocatalytic Routes for Pyridine Ring Functionalization
The pursuit of greener and more efficient synthetic methods has led to the exploration of biocatalysis for the functionalization of the pyridine ring. These approaches leverage the high specificity and mild reaction conditions of enzymes to achieve desired chemical transformations.
Microbial Hydroxylation of Nicotinic Acid Precursors (e.g., 6-Hydroxynicotinic Acid)
A key biocatalytic strategy involves the microbial hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid, a crucial precursor. This transformation is a pivotal step in various microbial metabolic pathways for nicotine (B1678760) and nicotinic acid. nih.govbiorxiv.orgbeilstein-journals.org Microorganisms, particularly from the phylum Proteobacteria, have been identified as sources of the enzymes responsible for this reaction. nih.gov
The one-step conversion of nicotinic acid to 6-hydroxynicotinic acid by microorganisms presents a significant advantage over traditional chemical methods, which often involve complex steps and generate considerable waste. nih.govjmb.or.kr This biocatalytic approach is considered an effective combination of biotechnology and chemical technology, offering a novel and more environmentally friendly route for the synthesis of pyridine derivatives. jmb.or.kr
Engineered microorganisms, such as Rhodococcus jostii RHA1, are also being developed to produce pyridine-dicarboxylic acids from renewable lignin (B12514952) biomass, which could potentially be converted into a range of substituted pyridines. ukri.org
Enzymatic Catalysis in Pyridine Derivative Synthesis (e.g., Nicotinate (B505614) Dehydrogenase)
The primary enzyme responsible for the hydroxylation of nicotinic acid at the C6 position is Nicotinate Dehydrogenase (NDHase), also known as nicotinic acid hydroxylase. nih.govjmb.or.kr This oxidoreductase is widely found in nature and its catalytic activity has been a subject of significant research. jmb.or.kr
NDHase introduces a hydroxyl group onto the pyridine ring, a reaction that is otherwise challenging to achieve with high selectivity through conventional chemical synthesis. nih.govjmb.or.kr The enzyme requires the involvement of an electron respiratory chain system on the cell membrane and is composed of several components, including iron-sulfur proteins (Fe-S), flavin dehydrogenase (FAD), and molybdenum binding protein. nih.gov While several NDHases can catalyze the hydroxylation of nicotinic acid, their activity on other substrates like 3-cyanopyridine (B1664610) can be lower. nih.govjmb.or.kr
The use of NDHase offers several advantages, including high specificity, mild reaction conditions, and high yields, making it a cost-effective and green alternative to chemical synthesis. nih.govjmb.or.kr
Chemical Synthesis Strategies for Chloromethyl and Carboxylic Acid Incorporation
Traditional chemical synthesis remains a cornerstone for the production of this compound and its precursors. These methods involve multi-step processes to build and functionalize the pyridine ring system.
Oxidation and Ammoxidation Processes for Nicotinic Acid Synthesis
The industrial production of nicotinic acid, the carboxylic acid component of the target molecule, heavily relies on oxidation and ammoxidation processes. A common starting material is 3-picoline (3-methylpyridine), which can be oxidized to nicotinic acid. beilstein-journals.org Gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis, is another major industrial route. beilstein-journals.orgnih.gov These processes often utilize heterogeneous catalysts, such as those based on vanadium, molybdenum, or antimony oxides, and are typically carried out at high temperatures. beilstein-journals.org
Historically, the oxidation of nicotine using strong oxidizing agents like nitric acid or potassium permanganate (B83412) was also employed. chimia.chorgsyn.org However, these methods often require harsh conditions and can generate significant waste. nih.govresearchgate.net
| Oxidation/Ammoxidation Method | Starting Material | Key Reagents/Catalysts | Product | Reference(s) |
| Gas-phase Ammoxidation & Hydrolysis | 3-Picoline | Vanadium, Molybdenum, or Antimony oxide catalysts | Nicotinic acid | beilstein-journals.orgnih.gov |
| Gas-phase Oxidation | β-Picoline | Vanadium-containing TiO2 supported catalyst | Nicotinic acid | google.com |
| Liquid-phase Oxidation | 5-Ethyl-2-methylpyridine | Nitric acid | Nicotinic acid | beilstein-journals.org |
| Historical Oxidation | Nicotine | Nitric acid | Nicotinic acid | orgsyn.org |
Functionalization of Pyridine Ring Systems at Specific Positions
The selective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electron-deficient nature of the ring and the coordinating power of the nitrogen atom. rsc.org Various strategies have been developed to introduce substituents at specific positions. These include direct C-H functionalization, which is a more sustainable approach compared to methods requiring pre-functionalized precursors. rsc.org
For the synthesis of this compound, the introduction of the chloromethyl group at the 6-position is a key step. This can be achieved through various chlorination methods on a suitable precursor.
Multi-Step Conversions and Analog Preparation
The synthesis of this compound is typically a multi-step process. A documented synthetic route starts with methyl 6-methylnicotinate. biorxiv.org This starting material undergoes chlorination to form methyl 6-(chloromethyl)nicotinate. Subsequent hydrolysis of the ester group yields the final product, this compound. biorxiv.org
The synthesis of various nicotinic acid derivatives often involves sequential reactions, including the introduction of different functional groups onto the pyridine ring. researchgate.net These multi-step approaches allow for the preparation of a wide range of analogs with diverse functionalities.
A specific laboratory-scale synthesis of this compound is outlined below:
| Step | Reactant | Reagents | Product | Reference |
| 1. Chlorination | Methyl 6-methylnicotinate | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione | Methyl 6-(chloromethyl)nicotinate | biorxiv.org |
| 2. Hydrolysis | Methyl 6-(chloromethyl)nicotinate | Sodium hydroxide (B78521) (NaOH) followed by acidification | This compound | biorxiv.org |
Ring-Closure and Cyclization Reactions in Heterocycle Formation
While direct, comprehensive studies detailing the cyclization of this compound itself are not extensively documented in publicly available research, the reactivity of its core structure is instructive. The chloromethyl group at the 6-position serves as a potent electrophile, readily undergoing nucleophilic substitution, which is a key step in many cyclization strategies. Similarly, the carboxylic acid at the 3-position can be converted into various functional groups, such as esters or amides, which can then participate in intramolecular ring-forming reactions.
For instance, analogous structures like 2-chloromethyl-6-(trifluoromethyl)nicotinic acid ethyl ester have been utilized in multi-step syntheses to achieve ring closure under mild conditions, significantly reducing side reactions and improving yields to as high as 77.4% for the formation of fluroxypyr (B1673483) intermediates. google.com This suggests a viable pathway for derivatives of this compound. The general strategy often involves an initial reaction to form an intermediate, which then undergoes intramolecular cyclization. google.com
Furthermore, the synthesis of various fused pyridine systems often starts with related nicotinic acid derivatives. amazonaws.commetu.edu.tr For example, nicotinic acid hydrazide can be converted to thiosemicarbazone derivatives, which then cyclize to form 1,3,4-thiadiazole (B1197879) and 1,3,4-triazole rings. researchgate.net Although not starting directly from this compound, these examples highlight the potential of the nicotinic acid scaffold in forming diverse heterocyclic structures through cyclization of appropriately functionalized derivatives.
The synthesis of thiazolo[3,2-a]pyridine derivatives, for example, has been achieved through multi-component cascade reactions involving starting materials that build a substituted pyridine ring which then undergoes intramolecular N-cyclization. nih.gov This demonstrates a broader principle where a pre-functionalized pyridine ring, a core feature of this compound, is a key component for building fused heterocyclic systems.
Table 1: Examples of Heterocycle Formation from Nicotinic Acid Derivatives
| Starting Material Derivative | Reagents for Cyclization | Heterocyclic Product | Reference |
| Nicotinic acid hydrazide | Thiosemicarbazide / Phenyl isothiocyanate, then H₂SO₄ or NaOH | 1,3,4-Thiadiazole / 1,3,4-Triazole | researchgate.net |
| 2-Thioxo-pyridopyrimidine | Chloroacetic acid, aldehyde/ketone, acetic anhydride/acetic acid | Thiazolo[3,2-a]pyrimidine | amazonaws.com |
| Amino-3,5-dicyanopyridines | Potassium hydroxide in DMF or ethanol | Thieno[2,3-b]pyridine |
This table illustrates general cyclization strategies on the nicotinic acid framework, as direct examples for this compound are not widely reported.
Investigation of Reaction Mechanisms and Kinetic Studies
Detailed mechanistic and kinetic studies specifically focused on the reactions of this compound are currently sparse in the available scientific literature. However, the general principles of related reactions provide a basis for understanding its reactivity.
The key reactive center for initiating cyclization is the chloromethyl group, which participates in nucleophilic substitution reactions (SN). The kinetics of such SNAr reactions are known to be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. researchgate.netudd.cl For instance, studies on the nucleophilic substitution of other chlorinated heterocyclic systems have shown that reaction rates can be highly dependent on the basicity and nature of the nucleophilic species. udd.cl
Computational studies on related intramolecular cyclizations, such as those involving azido-isocyanides, have been used to explore the feasibility of different reaction pathways, including [3+2] versus [3+1] cyclizations, and to understand the stability of reaction intermediates. nih.govacs.org Similar computational approaches could be applied to predict the most likely cyclization products and transition states for reactions involving this compound and various binucleophiles.
The mechanism of nucleophilic substitution on the pyridine ring is a critical aspect. Vicarious nucleophilic substitution (VNS) is a known mechanism for introducing substituents onto electron-deficient heterocyclic rings. semanticscholar.org Investigations into the reactivity of compounds like 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine in VNS reactions have been described, providing a model for how the chloromethyl group on a heterocyclic ring might influence reactivity at other positions. semanticscholar.org
Table 2: Relevant Mechanistic and Kinetic Study Areas for Nicotinic Acid Derivatives
| Area of Study | Investigated Compound/System | Key Findings/Concepts | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Nicotinic Esters | Cyrene as an efficient solvent, short reaction times prevent solvent polymerization. | researchgate.net |
| Intramolecular Cyclization | Azido-Isocyanides | Computational and experimental evidence for [3+2] cycloaddition pathways. | nih.govacs.org |
| Vicarious Nucleophilic Substitution (VNS) | 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | A method for introducing carbon and amine substituents onto electron-deficient heterocycles. | semanticscholar.org |
| Kinetic Study of SNAr Reactions | Biothiols with 1-chloro-2,4-dinitrobenzene | The reaction mechanism can be on the borderline between concerted and stepwise pathways. | udd.cl |
This table provides an overview of mechanistic and kinetic studies on related systems that can inform the potential reactivity of this compound.
Synthesis of Novel Nicotinic Acid Derivatives and Conjugates
The synthesis of novel derivatives from nicotinic acid scaffolds, such as this compound, is a key strategy for functional enhancement. This involves creating conjugates with other molecules like peptides or polymers to develop advanced materials and potential therapeutic agents.
One significant approach is the conjugation of nicotinic acid with peptides. For instance, nicotinic acid-conjugated selenopeptides have been synthesized, which were observed to self-assemble into unique mesoscale tubular structures. acs.orgnih.govacs.org The synthesis of these conjugates is often performed using solid-phase peptide synthesis (SPPS), where the nicotinic acid moiety is coupled to the peptide chain. acs.orgacs.org Studies have shown that the presence of both the nicotinic acid and selenium components is crucial for the formation of these specific tubular morphologies, as peptides lacking either the nitrogen from the nicotinic acid or the selenium from the peptide backbone form different structures, such as fibrils or filled rods. nih.govacs.org
Another strategy involves conjugating nicotinic acid with biopolymers. For example, conjugates of nicotinic acid and hyaluronic acid have been synthesized, creating polyampholytes with unique properties. researchgate.net In plants, nicotinic acid is naturally converted into conjugates, primarily nicotinic acid N-glucoside or trigonelline (B31793) (N-methylnicotinic acid), as part of its metabolic pathway. nih.gov These natural and synthetic conjugation strategies highlight the versatility of the nicotinic acid scaffold in creating complex, functional molecules.
Targeted Functionalization for Analytical and Biological Applications
Targeted functionalization of the nicotinic acid core allows for the development of derivatives with specific applications, ranging from analytical reagents to biologically active compounds. Key methods include the formation of hydrazones and Schiff bases, as well as N-acylation and N-alkylation.
Formation of Hydrazone and Schiff Base Derivatives
Hydrazone and Schiff base derivatives of nicotinic acid are widely explored due to their significant pharmacological potential. pjps.pk The synthesis typically begins with the conversion of nicotinic acid to nicotinic acid hydrazide (nicotinohydrazide). This is often achieved by first converting the carboxylic acid to an ester (e.g., methyl nicotinate) or an acid chloride, which then reacts with hydrazine (B178648) hydrate. researchgate.netchemistryjournal.netresearchgate.net
The resulting nicotinic acid hydrazide serves as a versatile intermediate. It readily condenses with various aldehydes and ketones to form a wide array of hydrazone and Schiff base derivatives. chemistryjournal.netresearchgate.netrsc.org These derivatives contain an imine group (-C=N-), which is a key functional group associated with diverse biological activities, including antimicrobial and anti-inflammatory properties. pjps.pk For example, a series of Schiff bases of nicotinic hydrazide demonstrated significant antibacterial and wound-healing properties. pjps.pk The synthesis of these compounds can be achieved through various methods, including conventional solution-based synthesis, mechanosynthesis, and solid-state melt reactions, with the latter being particularly efficient for nicotinic-based hydrazones. rsc.org
N-Acylation and N-Alkylation Approaches for Enhanced Reactivity
N-acylation and N-alkylation at the pyridine nitrogen of nicotinic acid derivatives are important strategies for modifying the molecule's properties and enhancing its reactivity for specific applications. These modifications can alter the electronic characteristics, solubility, and steric profile of the parent compound. researchgate.netnih.gov
N-acylation involves the attachment of an acyl group to the nitrogen atom. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides. nih.gov For example, N-acylation is a key step in certain synthetic pathways, such as the conversion of tertiary amines to N-acetyl derivatives of secondary amines in the Polonovski reaction. nih.gov
N-alkylation involves adding an alkyl group to the pyridine nitrogen, which can create a quaternary amine. google.comgoogle.com This strategy has been effectively used to create derivatizing agents for enhancing the analysis of amino acids and peptides. google.comgoogle.com For instance, N-alkyl-nicotinic acid N-hydroxysuccinimide esters are used to tag amino acids, yielding stable derivatives that can be more easily analyzed by methods like reversed-phase chromatography and mass spectrometry. google.comgoogle.com The quaternization of the ring nitrogen and the addition of an alkyl chain can significantly increase the detection sensitivity. google.com Electrochemical methods have also been developed for the N-alkylation of related nitrogen-containing compounds, offering mild and efficient reaction conditions. rsc.org
Structure-Activity Relationship (SAR) Studies in 6-Substituted Nicotinic Acid Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the nicotinic acid skeleton, particularly at the 6-position, influence biological activity. By systematically altering substituents, researchers can optimize compounds for potency and selectivity against various biological targets.
The 6-position of the nicotinic acid ring is a key site for modification. Introducing different groups at this position can profoundly impact the compound's interaction with biological targets. For example, in a series of 3-heteroaromatic pyridine analogues of nicotine designed as inhibitors of the metabolic enzyme CYP2A6, the introduction of fluoro, chloro, and methoxy (B1213986) groups at the 6-position was explored. acs.org This study, along with modifications at the 5-position, helped to delineate the structural requirements for potent and selective inhibition. acs.org
In another study focusing on α-amylase and α-glucosidase inhibitors for type 2 diabetes, nicotinic acid derivatives were functionalized at the 6-position with phenoxy or phenylthio fragments. acs.orgunimi.it The synthesis involved a nucleophilic aromatic substitution (SNAr) reaction on a 6-chloro-nicotinic acid ester. unimi.it The resulting analogues showed that specific substitutions at this position led to micromolar inhibition values against α-amylase. acs.orgunimi.it
Furthermore, SAR studies on betulinic acid derivatives, where various cinnamic acid analogues were introduced, showed that the nature and position of substituents on the aromatic ring were critical for anti-HIV activity. nih.gov For instance, di- and tri-methoxy substitutions were more potent than monomethoxy derivatives, and electron-withdrawing groups like chlorine were found to be detrimental to activity. nih.gov Similarly, studies on nicotinic acid derivatives as anti-inflammatory agents revealed that specific substitutions led to compounds with potent inhibition of inflammatory cytokines like TNF-α and IL-6. nih.gov
These examples underscore the importance of the 6-position as a critical determinant of biological activity in nicotinic acid analogues, guiding the rational design of new functional molecules.
Quantum Chemical Calculations for Molecular Architecture and Vibrational Properties
Quantum chemical calculations offer a microscopic view of a molecule's geometry, electronic environment, and vibrational modes. These theoretical methods are crucial for interpreting experimental data and predicting molecular properties where empirical data is unavailable.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently applied to determine the most stable conformation (the three-dimensional arrangement of atoms) and to analyze electronic properties such as orbital energies and charge distribution.
For nicotinic acid derivatives, DFT calculations, particularly using the B3LYP functional, have been employed to identify stable conformers. Studies on the related compound, 6-chloronicotinic acid, revealed the existence of four possible conformers, with the C1 form being the most stable. Similar calculations for this compound would involve optimizing the geometry to find energy minima corresponding to different orientations of the carboxylic acid (-COOH) and chloromethyl (-CH₂Cl) groups relative to the pyridine ring.
Electronic structure analyses derived from DFT calculations include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions.
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods are fundamental for optimizing molecular geometries, yielding precise predictions of bond lengths and bond angles in the ground state.
In studies of related molecules like 2-chloronicotinic acid, geometric parameters obtained through HF calculations have shown excellent agreement with experimental data. For this compound, HF methods would be used to compute the optimized structural parameters. The results are typically presented in a table comparing theoretical values against experimental data if available. It is known that HF methods can overestimate vibrational frequencies, but they are highly reliable for geometry optimization.
Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Nicotinic Acid Derivative based on Computational Methods. (Note: This table is a representative example based on findings for related molecules, not specific data for this compound.)
| Parameter | Bond/Angle | Hartree-Fock (HF) | DFT/B3LYP |
| Bond Length (Å) | C-Cl | 1.755 | 1.760 |
| C-C (ring) | 1.390 - 1.398 | 1.395 - 1.405 | |
| C-N (ring) | 1.330 - 1.340 | 1.335 - 1.345 | |
| C=O | 1.205 | 1.210 | |
| C-O | 1.350 | 1.355 | |
| Bond Angle (°) | C-C-N | 123.5 | 123.8 |
| O=C-O | 122.0 | 122.5 | |
| C-C-Cl | 118.5 | 118.2 |
This interactive table demonstrates the typical output from geometric parameter optimization studies.
A crucial validation of theoretical models is the correlation of predicted vibrational frequencies with experimentally recorded spectra, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Computational methods (both DFT and HF) calculate the harmonic vibrational frequencies and intensities for a molecule's fundamental modes.
For the related compounds 6-chloronicotinic acid and 2-chloronicotinic acid, detailed vibrational assignments have been made by comparing the theoretical spectra with experimental FT-IR and FT-Raman data. This comparative analysis allows for the precise assignment of complex spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformation modes. Typically, calculated frequencies are scaled to correct for anharmonicity and methodological approximations, with DFT-B3LYP often providing results superior to scaled HF methods for vibrational problems.
Table 2: Example of Correlation between Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Nicotinic Acid Derivative. (Note: This table is illustrative, based on data for 6-chloronicotinic acid, to demonstrate the correlation process.)
| Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) | Vibrational Assignment |
| 3080 | 3085 | 3082 | C-H stretch |
| 1710 | 1705 | 1712 | C=O stretch |
| 1580 | 1582 | 1585 | C-C ring stretch |
| 1290 | 1288 | 1295 | C-N stretch |
| 750 | 748 | 755 | C-Cl stretch |
This interactive table showcases how theoretical predictions are mapped to experimental spectral data for vibrational mode assignment.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstone techniques for elucidating the structure of organic compounds and their derivatives. While specific NMR and UV-Vis studies focused on derivatives synthesized directly from this compound are not prominent in the literature, the methods are standard for characterization.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict chemical shifts, which are then compared with experimental spectra to confirm the structure of newly synthesized derivatives. For example, the synthesis of novel compounds from nicotinic acid hydrazide yields derivatives whose structures are confirmed by ¹H NMR, FTIR, and UV-visible spectra.
UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Theoretical approaches, such as Time-Dependent DFT (TD-DFT), can simulate the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax) associated with electronic excitations, often from HOMO to LUMO.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the conformational flexibility and dynamic behavior of molecules over time. These methods are particularly valuable for understanding how a molecule might behave in a biological system, such as its interaction with a protein receptor.
For a molecule like this compound, MD simulations could be employed to explore its conformational landscape in different solvent environments. The simulation would track the atomic positions over time, revealing stable conformations and the transitions between them. This provides a more dynamic picture than the static optimization from quantum chemical calculations. Although no specific MD studies on this compound have been reported, this methodology has been applied to other nicotinic acid analogues to study their binding stability and interaction with receptors like the GPR109A receptor.
Theoretical Investigations of Reactivity and Potential Energy Surfaces
Theoretical investigations into a molecule's reactivity often involve the calculation and analysis of its Potential Energy Surface (PES). A PES is a mathematical map of a system's energy as a function of its geometric parameters. It is used to identify stable molecules (minima), transition states (saddle points), and the minimum energy pathways for chemical reactions.
For this compound, a key area of interest would be the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution. A PES calculation could model the reaction pathway of a nucleophile attacking the benzylic-like carbon, providing the activation energy and the structure of the transition state. Such studies are computationally intensive but provide fundamental insights into reaction mechanisms that are difficult to obtain experimentally. While specific PES studies for this compound are not available, the methodology is a standard and powerful tool in computational chemistry for predicting chemical reactivity.
Crystal Structure Analysis and Intermolecular Interactions
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this compound. While spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are available, providing confirmation of its molecular structure, X-ray crystallography studies, which are essential for elucidating the solid-state arrangement and intermolecular interactions, have not been publicly reported. rug.nl
The lack of a solved crystal structure prevents a detailed, evidence-based analysis of its specific hydrogen bonding and potential halogen bonding networks in the solid state. However, based on the molecular structure of this compound and established principles of intermolecular interactions observed in related nicotinic acid derivatives, a theoretical discussion of the likely interactions can be postulated.
Hydrogen Bonding:
The primary sites for hydrogen bonding in this compound are the carboxylic acid group and the pyridine nitrogen. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The pyridine nitrogen atom typically acts as a hydrogen bond acceptor.
In the crystalline state, it is highly probable that these functional groups would engage in a network of intermolecular hydrogen bonds. Common motifs observed in related carboxylic acids and pyridine-containing compounds include:
Carboxylic Acid Dimers: Two molecules of this compound could form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.
Acid-Pyridine Heterodimers: A hydrogen bond could form between the carboxylic acid's hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule (O-H···N).
Chain or Sheet Formations: These primary hydrogen bonding interactions could extend into one-, two-, or three-dimensional networks, leading to the formation of chains or sheets.
Studies on the closely related nicotinic acid have shown the presence of strong O···H···N low-barrier hydrogen bonds in its crystalline form. nanomegas.com Similar interactions could potentially be a feature of the this compound crystal structure.
Halogen Bonding:
The presence of a chlorine atom attached to the methyl group introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. nih.gov In the case of this compound, the chlorine atom could potentially act as a halogen bond donor.
To provide a concrete analysis, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction is necessary. Such an analysis would provide precise geometric parameters, including bond lengths and angles of the intermolecular interactions, and allow for a detailed and accurate description of its supramolecular chemistry.
Mechanistic Research in Biological and Industrial Applications
Medicinal Chemistry Investigations: Beyond Basic Functional Roles
The exploration of 6-(Chloromethyl)nicotinic acid and its analogs has moved beyond simple structure-activity relationships to a deeper understanding of their molecular interactions. This research has unveiled complex mechanisms of action, revealing how these compounds influence cellular machinery at a fundamental level.
The primary molecular target for nicotinic acid and its analogs is the G protein-coupled receptor GPR109A (also known as HM74A in humans or PUMA-G in mice). annualreviews.orgjci.org Activation of this receptor, which is prominently expressed on adipocytes and various immune cells like macrophages, initiates a cascade of intracellular events. annualreviews.orgaacrjournals.org
Upon agonist binding, GPR109A couples to Gi-type G proteins. jci.organnualreviews.org This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). annualreviews.orgjci.org In adipocytes, this reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, thereby decreasing lipolysis and the release of free fatty acids into the bloodstream. annualreviews.orgjci.org
In immune cells, the signaling pathway is more diverse. Gi activation can stimulate phospholipase C or phosphoinositide 3-kinase γ via the released G protein βγ-subunits. annualreviews.org Furthermore, research indicates that GPR109A signaling can be "biased," meaning the cellular response can differ depending on the ligand. For instance, the anti-lipolytic effects of niacin are mediated by G-proteins, while the flushing side effect involves β-arrestin 1. nih.gov This discovery of biased agonism has opened avenues for developing new ligands that selectively activate the therapeutic pathways while avoiding those that cause undesirable effects. nih.govbiorxiv.org
Activation of GPR109A has also been shown to inhibit the Akt/mTOR signaling pathway, which is implicated in the production of inflammatory cytokines. nih.gov This inhibition provides a mechanistic basis for the anti-inflammatory properties of these compounds.
Beyond receptor-mediated actions, 6-substituted nicotinic acid analogues have been identified as potent inhibitors of specific enzymes, most notably Carbonic Anhydrase III (CAIII). consensus.appju.edu.jo CAIII is highly expressed in adipose tissue and is involved in processes like lipogenesis. ju.edu.jo Its inhibition is considered a promising strategy for managing hyperlipidemia and certain cancers. consensus.appju.edu.jo
Studies have demonstrated that the carboxylic acid group of the nicotinic acid scaffold is crucial for this inhibitory activity. It forms a coordinate bond with the Zn+2 ion located in the active site of the enzyme. ju.edu.joresearchgate.net The potency of inhibition can be enhanced by the presence of a hydrophobic group at the 6-position of the pyridine (B92270) ring. ju.edu.jo For example, 6-(hexyloxy)pyridine-3-carboxylic acid was found to be a more potent inhibitor of CAIII than nicotinic acid itself, with an inhibition constant (Ki) of 41.6 µM compared to nicotinic acid's 203 µM. ju.edu.jobenthamdirect.com
Recent research has also explored the potential of nicotinic acid derivatives as inhibitors of other enzymes, such as α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. acs.orgunimi.it Mechanistic studies revealed that these derivatives can act as noncompetitive inhibitors, binding to a site other than the active site and offering a different mode of regulation compared to traditional competitive inhibitors. acs.orgunimi.it
Inhibition of Carbonic Anhydrase III by Nicotinic Acid Analogues
| Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Nicotinic Acid | 203 µM | benthamdirect.com |
| 6-(Hexyloxy)pyridine-3-carboxylic acid | 41.6 µM | ju.edu.jo |
| Other active analogues | 69.7 - 115.2 µM | benthamdirect.com |
The activation of GPR109A by nicotinic acid analogues triggers significant changes in gene expression, which underpin many of their metabolic and anti-inflammatory effects. In macrophages, nicotinic acid treatment suppresses the lipopolysaccharide (LPS)-induced transcription of pro-inflammatory genes like MCP-1 and TNFα. plos.org Concurrently, it restores the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) and its downstream target CD36, which are involved in cholesterol transport. plos.org
However, the cellular context is critical. While nicotinic acid shows these anti-inflammatory effects on macrophages, its influence wanes once macrophages transform into foam cells within atherosclerotic plaques. This is because foam cell induction leads to a dramatic down-regulation of GPR109A gene expression, rendering the cells unresponsive to nicotinic acid. plos.org
In other contexts, such as breast cancer cell lines, activation of GPR109A has been shown to inhibit genes involved in cell survival and anti-apoptotic signaling, leading to apoptosis and blocking tumor growth. aacrjournals.org Studies in mice have also shown that nicotinic acid can alter the hepatic gene expression of key metabolic enzymes and regulators, although some of these effects appear to be independent of GPR109A. researchgate.net Furthermore, GPR109A activation has been linked to the promotion of an antiviral innate immune response by inducing autophagy and increasing the production of interferons. directivepublications.org
The anti-atherosclerotic effects of nicotinic acid and its analogues are multifaceted and extend beyond their lipid-lowering capabilities. nih.govnih.govresearchgate.net A significant part of this activity is mediated by the GPR109A receptor on immune cells. nih.govahajournals.org
Mechanistically, the anti-inflammatory action involves several key processes:
Inhibition of Inflammatory Cell Recruitment: Activation of GPR109A on macrophages inhibits their chemotaxis, or movement, towards inflammatory signals like MCP-1. ahajournals.orgmpg.de This reduces the infiltration of macrophages into the arterial wall, a critical step in the formation of atherosclerotic plaques. ahajournals.orgmpg.de
Suppression of Pro-inflammatory Cytokines: In macrophages and adipocytes, GPR109A activation suppresses the expression and secretion of inflammatory mediators such as TNF-α, MCP-1, and RANTES. nih.govplos.orgahajournals.org This dampens the local inflammatory environment within the plaque.
Modulation of Adhesion Molecules: Niacin has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1), which is essential for leukocytes to adhere to the endothelium before entering the plaque. nih.govnih.gov
Promotion of Reverse Cholesterol Transport: While direct effects on foam cells are limited due to receptor downregulation, nicotinic acid can up-regulate the cholesterol transporter ABCA1 in macrophages, which promotes cholesterol efflux to HDL particles. nih.govjci.org HDL itself has anti-inflammatory properties. nih.gov
These GPR109A-mediated anti-inflammatory effects occur independently of the drug's impact on plasma lipoprotein profiles, highlighting a direct vascular benefit. nih.govahajournals.org
Summary of Anti-Inflammatory Mechanisms
| Mechanism | Key Molecular Players | Cellular Effect | Reference |
|---|---|---|---|
| Inhibition of Cell Recruitment | MCP-1, GPR109A | Reduces macrophage migration into arterial wall | ahajournals.orgmpg.de |
| Suppression of Cytokines | TNF-α, RANTES, NF-κB | Decreases local inflammation in plaques | nih.govahajournals.orgfrontiersin.org |
| Modulation of Adhesion | VCAM-1 | Reduces leukocyte adhesion to endothelium | nih.govnih.gov |
| Cholesterol Efflux | ABCA1, PPARγ | Promotes removal of cholesterol from macrophages | nih.govplos.org |
The detailed understanding of GPR109A's function and the concept of biased agonism have spurred the development of new therapeutic candidates. annualreviews.org The goal is to design molecules that retain the beneficial anti-lipolytic and anti-inflammatory effects while minimizing the flushing response. biorxiv.org
Several novel GPR109A agonists have been developed and studied, including:
MK-6892: A biaryl cyclohexene (B86901) carboxylic acid derivative that acts as a potent, full agonist with a superior therapeutic window regarding fatty acid reduction versus vasodilation in animal models. acs.org
GSK256073: An agonist that showed robust specificity for GPR109A and was effective at lowering fatty acid levels in preclinical studies with a reduced flushing profile. biorxiv.orgmdpi.com
Biaryl anthranilides and Pyrrole derivatives: These novel chemical scaffolds have been explored to create potent and selective GPR109A agonists with improved pharmacokinetic properties and a better separation between therapeutic effects and flushing. acs.orgresearchgate.net
This research moves beyond simply mimicking nicotinic acid. By leveraging structural insights into the receptor-ligand interaction, scientists are engineering compounds with tailored signaling profiles, aiming for more effective and better-tolerated drugs for dyslipidemia and inflammatory conditions. biorxiv.org
Agrochemical Research: Intermediates and Environmental Pathways
In the agrochemical sector, chlorinated nicotinic acid derivatives, including this compound, serve as crucial synthetic intermediates. Their chemical structure provides a versatile scaffold for building more complex molecules with pesticidal activity.
Specifically, these compounds are precursors in the synthesis of neonicotinoid insecticides. google.comresearchgate.net The pyridine ring and reactive chloromethyl group allow for the construction of molecules that target the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. 6-Chloronicotinic acid, a related compound and a known degradation product of insecticides like imidacloprid (B1192907), is frequently used in the synthesis of these agrochemicals. nih.govsigmaaldrich.com The reactivity of the chloromethyl group on compounds like this compound enables its use in creating a variety of derivatives for herbicides and pesticides. smolecule.com
The environmental presence of these compounds is primarily linked to the degradation of neonicotinoid insecticides. 6-Chloronicotinic acid has been identified as a metabolite in environmental matrices, such as greenhouse air, following the application of pesticides like imidacloprid. nih.govsigmaaldrich.com Research focuses on monitoring its presence and understanding its degradation pathways in soil and water to assess its environmental impact.
Role as Intermediates and Metabolites in Neonicotinoid Insecticide Pathways
Neonicotinoids, a class of neuro-active insecticides chemically similar to nicotine (B1678760), are among the most widely used crop protection agents globally. wikipedia.org A key subgroup of these insecticides, the chloropyridinyl neonicotinoids, includes prominent compounds like imidacloprid, acetamiprid (B1664982), and thiacloprid. nih.gov When these insecticides are metabolized by organisms or degrade in the environment, they break down into various smaller molecules.
A common and significant metabolite of these chloropyridinyl neonicotinoids is 6-chloronicotinic acid (6-CNA). nih.govfrontiersin.orgsigmaaldrich.comsigmaaldrich.com This transformation occurs through metabolic processes, such as oxidative cleavage, primarily in the liver of mammals. orst.edu For instance, the degradation of acetamiprid can proceed through intermediate steps to form 6-chloro-3-pyridinemethanol, which is then further oxidized to yield 6-chloronicotinic acid. frontiersin.org Similarly, imidacloprid metabolism involves pathways that lead to the formation of 6-CNA. orst.edunih.gov This metabolite has been detected in various environmental matrices and even in human urine, serving as a biomarker for exposure to this class of insecticides. nih.govsigmaaldrich.com
While 6-chloronicotinic acid is the extensively documented metabolite, the parent structure, represented by this compound and its esters, serves as a crucial synthetic intermediate in the laboratory for producing these very insecticides and related chemical probes for research. chimia.ch The chloromethyl group (-CH₂Cl) is a reactive site used to build the larger, more complex neonicotinoid molecules.
Table 1: Neonicotinoid Insecticides and a Key Metabolite
| Neonicotinoid Insecticide | Chemical Family | Common Metabolite |
| Imidacloprid | Chloropyridinyl Neonicotinoid | 6-Chloronicotinic acid (6-CNA) frontiersin.orgsigmaaldrich.com |
| Acetamiprid | Chloropyridinyl Neonicotinoid | 6-Chloronicotinic acid (6-CNA) sigmaaldrich.comfrontiersin.org |
| Thiacloprid | Chloropyridinyl Neonicotinoid | 6-Chloronicotinic acid (6-CNA) nih.gov |
| Nitenpyram | Chloropyridinyl Neonicotinoid | 6-Chloronicotinic acid (6-CNA) nih.gov |
Investigation of Mechanisms of Action of Related Agrochemical Compounds
Neonicotinoid insecticides function by acting as agonists of nicotinic acetylcholine receptors (nAChRs), which are critical components of the insect central nervous system. wikipedia.orgresearchgate.netmdpi.com Their mechanism involves binding to these receptors, causing overstimulation, which leads to paralysis and death of the insect. wikipedia.orgfrontiersin.org
The selectivity of these compounds—their higher toxicity to insects compared to mammals—is a key area of research. wikipedia.orgsigmaaldrich.com This selectivity is partly due to differences in the receptor subtypes between insects and mammals and the chemical structure of the neonicotinoid. sigmaaldrich.com The chloropyridinyl moiety, the core structure of this compound, is vital for this insecticidal activity. chimia.ch Research into azido-neonicotinoids, using starting materials like 6-chloropyridin-3-ylmethyl chloride, helps in creating photoaffinity probes to study the binding sites on insect nAChRs in detail. chimia.ch By understanding how the structure of this chloro-substituted pyridine ring interacts with the receptor, scientists can gain deeper insights into the precise mechanism of action and the basis for selective toxicity. sigmaaldrich.com
Research on Sustainable Plant Protection Agent Development from Nicotinic Acid Derivatives
There is a growing emphasis on developing sustainable and environmentally friendly agrochemicals to mitigate the undesirable traits of some conventional pesticides. nih.gov Research has demonstrated the potential of using nicotinic acid derivatives, such as nicotinamide (B372718) (a form of vitamin B3), as a scaffold for creating new plant protection agents. nih.govconsensus.appacs.org
One innovative strategy involves synthesizing organic salts or ionic liquids by combining a cation derived from nicotinamide with an anion from a known herbicide, such as 2,4-dichlorophenoxyacetic acid (2,4-D) or 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.govresearchgate.net Studies have shown that these novel compounds can exhibit significantly better herbicidal activity—in some cases by 30-50%—compared to the reference herbicides. nih.govacs.orgresearchgate.net Furthermore, these nicotinic acid-derived agents show negligible vaporization, which reduces the risk of off-target drift, a major concern with currently used pesticides. nih.govacs.org This line of research highlights the potential for using the nicotinic acid framework, the parent structure of this compound, to design safer and more effective plant protection agents. nih.gov
Material Science and Coordination Chemistry Applications
The unique chemical structure of this compound, featuring both a pyridine ring and a carboxylic acid group, makes it and its derivatives valuable building blocks in material science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Utilization as Ligands in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic molecules known as ligands or linkers. nih.gov The properties of a MOF are highly dependent on the choice of the metal and the organic ligand. Nicotinic acid and its derivatives are excellent candidates for ligands because the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, bridging them to form extended one-, two-, or three-dimensional networks. nih.govrsc.org
While direct synthesis of a MOF using this compound is not widely documented in leading journals, numerous studies demonstrate the principle with closely related nicotinic acid derivatives. For example, 5-(triazol-1-yl)nicotinic acid has been used to assemble seven different luminescent MOFs with cadmium, lead, and zinc ions, creating varied and complex structures. rsc.org Another study reported the synthesis of two calcium-based MOFs using nicotinic acid ligands, one of which was functionalized with a fluorine atom. nih.gov The presence of the carboxylic acid and pyridine nitrogen on this compound makes it a suitable bifunctional ligand for creating novel MOF architectures. evitachem.com
Exploration in Developing Advanced Materials with Tailored Properties
The ability to choose and modify the organic ligand is a cornerstone of MOF design, allowing for the development of advanced materials with properties tailored for specific applications, such as gas storage, chemical sensing, and catalysis. nih.govevitachem.com Functionalizing the nicotinic acid ligand is a powerful strategy to fine-tune these properties.
A compelling example is the development of MOFs with ultralong room-temperature phosphorescence. nih.gov Researchers synthesized two MOFs from nicotinic acid ligands, one with and one without a fluorine atom. The introduction of the halogen atom resulted in a MOF with a significantly enhanced phosphorescent lifetime (over 264 milliseconds compared to 104 milliseconds). nih.gov This enhancement was attributed to the heavy-atom effect, which promotes the necessary electronic transitions, and the ability of fluorine to form intermolecular interactions that restrict molecular vibrations. nih.gov This demonstrates how a simple modification to the ligand can dramatically alter the material's properties. The reactive chloromethyl group on this compound offers a potential site for post-synthetic modification, where additional functional groups could be attached to the MOF after its initial synthesis, enabling another level of property tailoring.
Environmental Fate and Bioremediation Studies
Abiotic Degradation Pathways (e.g., Photocatalytic Decomposition) of Chloronicotinic Acids
The abiotic degradation of chloronicotinic acids, such as 6-(chloromethyl)nicotinic acid (6-CNA), is a key aspect of their environmental persistence. Studies have shown that 6-CNA is resistant to photolytic degradation under UVA irradiation, with no significant change in concentration observed after 120 minutes of exposure. nih.gov
However, the presence of a photocatalyst like titanium dioxide (TiO₂) significantly accelerates its degradation. nih.gov Photocatalytic degradation of 6-CNA follows first-order kinetics. nih.gov In one study, the observed disappearance rate constant was k=0.011 ± 0.001 min⁻¹, with a half-life of 63.1 ± 5.5 minutes. nih.gov This process also leads to mineralization, with a 46 ± 7% reduction in total organic carbon (TOC) observed within 120 minutes. nih.gov During photocatalysis, chlorine atoms are transformed into chloride ions, and an increase in nitrate(V) ions is also observed. nih.gov It is important to note that while photocatalysis can degrade 6-CNA, the resulting transformation products may exhibit higher toxicity than the parent compound. nih.govresearchgate.net
Fenton-like reactions, involving goethite (α-FeOOH) and hydrogen peroxide (H₂O₂), also represent an abiotic pathway for the degradation of related compounds like imidacloprid (B1192907), which can produce 6-CNA as a metabolite. nih.gov In these systems, hydroxyl radicals (•OH) are the key reactive oxygen species responsible for degradation. nih.gov The degradation of imidacloprid in these systems can exceed 80% within 48 hours and leads to the formation of hydroxylated imidacloprid, cyclic urea, and 6-chloronicotinic acid. nih.gov
| Degradation Method | Conditions | Outcome | Reference |
| Photolysis | UVA Irradiation (355 nm) | No significant degradation after 120 mins | nih.gov |
| Photocatalysis | TiO₂, UVA Irradiation | First-order kinetics, t½ = 63.1 ± 5.5 mins, 46% TOC removal in 120 mins | nih.gov |
| Fenton-like Reaction | Goethite, H₂O₂ | >80% degradation of parent compound (imidacloprid) in 48 hours | nih.gov |
Microbial Transformation and Mineralization Processes
Isolation and Characterization of Microorganisms Involved in Degradation (e.g., Bradyrhizobiaceae strain SG-6C)
A significant breakthrough in the bioremediation of 6-CNA was the isolation and characterization of a soil bacterium, Bradyrhizobiaceae strain SG-6C. plos.orgplos.orgnih.gov This gram-negative, motile, rod-shaped bacterium was isolated from imidacloprid-contaminated soil samples through enrichment cultures. plos.orgplos.org Strain SG-6C is capable of utilizing 6-CNA as a sole source of carbon and completely mineralizing it. plos.orgplos.orgresearchgate.net In laboratory studies, a 1% v/v seed culture of strain SG-6C completely degraded 20 ppm of 6-CNA within 152 hours. plos.orgplos.orgresearchgate.net
Other microorganisms have also been identified for their ability to degrade neonicotinoids, the parent compounds of 6-CNA. These include various species of Bacillus, Mycobacterium, Pseudoxanthomonas, Rhizobium, and Rhodococcus. nih.gov For instance, a Rhizobium species was reported to degrade imidacloprid in soil. researchgate.net The isolation of such microorganisms highlights the potential for developing effective bioremediation strategies for environments contaminated with neonicotinoid residues and their metabolites. nih.gov
Biochemical Pathways of Microbial Degradation (e.g., Dechlorination, Hydroxylation, Ring Cleavage)
The microbial degradation of this compound by Bradyrhizobiaceae strain SG-6C proceeds through a defined biochemical pathway, initiated by a crucial dechlorination step. plos.orgplos.orgnih.gov The bacterium hydrolytically dechlorinates 6-CNA to form 6-hydroxynicotinic acid (6-HNA). plos.orgplos.orgnih.gov This initial conversion is a key detoxification step, as 6-HNA is less toxic and more readily biodegradable than 6-CNA.
Following dechlorination, the resulting 6-HNA is further metabolized. plos.orgplos.org Strain SG-6C can completely degrade 6-HNA within 48 hours in growth studies and 34 hours in resting cell studies. plos.orgplos.org The metabolic pathway for 6-HNA in this bacterium follows the established nicotinic acid (niacin) catabolic pathway. plos.orgplos.orgnih.gov This involves the conversion of 6-HNA into intermediates that are ultimately mineralized to carbon dioxide. researchgate.net
In a broader context, the microbial degradation of neonicotinoids, which leads to the formation of 6-CNA, involves several key reactions such as hydroxylation of the imidazolidine (B613845) ring, reduction of the nitro group, and cleavage of the C-N bond between the chloropyridinylmethyl and imidazolidine rings. researchgate.netfrontiersin.org These initial transformations break down the complex neonicotinoid structure into smaller, more manageable metabolites like 6-CNA, which can then be further degraded by specialized microorganisms like strain SG-6C. researchgate.net
Identification and Characterization of Enzymes in Bioremediation Processes
The key enzyme responsible for the initial step in the bioremediation of 6-CNA by Bradyrhizobiaceae strain SG-6C has been identified and characterized. plos.orgnih.gov This enzyme, a 6-chloronicotinic acid chlorohydrolase, is encoded by the gene designated cch2. plos.orgplos.orgnih.gov The cch2 gene was identified through genome sequencing of strain SG-6C, and its function was confirmed through heterologous expression in E. coli. plos.orgnih.gov
The 6-chloronicotinic acid chlorohydrolase is a 464 amino acid enzyme belonging to the metal-dependent hydrolase superfamily, showing similarities to the TRZ/ATZ family of chlorohydrolases. plos.orgnih.gov This enzyme catalyzes the hydrolytic dechlorination of 6-CNA to 6-HNA. plos.orgplos.orgnih.gov Genomic analysis suggests that the cch2 gene was acquired by strain SG-6C through horizontal gene transfer via an Integrative and Conjugative Element (ICE). plos.orgnih.gov This acquired gene allows the bacterium to channel 6-HNA into its pre-existing nicotinic acid mineralization pathway. plos.orgnih.gov
Other enzymes are involved in the broader degradation of neonicotinoids, the parent compounds of 6-CNA. These include cytochrome P450 monooxygenases, which can hydroxylate the imidazolidine ring, and other hydrolases that cleave the neonicotinoid structure. researchgate.netfrontiersin.org
| Enzyme | Gene | Organism | Function | Reference |
| 6-Chloronicotinic Acid Chlorohydrolase | cch2 | Bradyrhizobiaceae strain SG-6C | Hydrolytic dechlorination of 6-CNA to 6-HNA | plos.orgplos.orgnih.gov |
| Cytochrome P450 | - | Various | Hydroxylation of parent neonicotinoids | researchgate.netfrontiersin.org |
Analysis of Metabolite Persistence and Environmental Distribution
This compound is recognized as a significant and persistent metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid (B1664982). nih.govresearchgate.net Its formation through the oxidative degradation of the chloropyridinylmethyl moiety of these pesticides leads to its accumulation in various environmental compartments. Due to its moderate water solubility, 6-CNA can leach from terrestrial ecosystems into surface and ground waters, potentially entering the food chain. researchgate.net
Studies have detected 6-CNA in soil, with concentrations ranging from 0.5 to 1 ppm after imidacloprid application. Its presence has also been confirmed in fruits, vegetables, and honey. researchgate.net In contrast to the persistence of 6-CNA, its primary microbial degradation product, 6-hydroxynicotinic acid (6-HNA), is rapidly mineralized by bacteria. The transient appearance of 6-HNA has been observed in laboratory studies with Bradyrhizobiaceae strain SG-6C during the degradation of 6-CNA. plos.orgplos.org In resting cell assays, 6-HNA appeared in the culture supernatant after six hours of incubation. plos.org This highlights the difference in the environmental fate of 6-CNA and its initial metabolite, with the former being persistent and the latter being more readily degraded.
Advanced Analytical Methodologies in Chemical Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of chemical compounds in complex mixtures. mdpi.comphenomenex.comnih.gov This technique is particularly valuable in metabolite profiling, where it can be used to track the biotransformation of a parent compound. plos.orgnih.gov In the context of 6-(Chloromethyl)nicotinic acid, which serves as a key intermediate in the synthesis of neonicotinoid insecticides, LC-MS/MS is instrumental in studying the metabolic fate of these pesticides. plos.orgnih.govresearchtrends.net
Researchers have developed robust LC-MS/MS methods to analyze neonicotinoids and their metabolites in various biological and environmental samples. researchtrends.netacs.org These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) procedure, to isolate the analytes from the matrix. researchtrends.net Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a modifier like formic acid to improve ionization efficiency. researchtrends.netnih.govbevital.no
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.netshimadzu.com In this mode, specific precursor-to-product ion transitions are monitored for each analyte. While direct metabolite profiling of this compound is not extensively documented, the established methods for related nicotinic acid metabolites can be adapted for its analysis. For instance, a study on nicotinic acid and its metabolites in rat plasma used a gradient elution on a cyano-propyl (CNRP) column with an acetonitrile/water mobile phase containing formic acid. nih.govbevital.noresearchgate.net The mass spectrometer was operated in selected reaction monitoring mode to detect the specific transitions for each metabolite. nih.govresearchgate.net
A common metabolite of neonicotinoids like acetamiprid (B1664982) and imidacloprid (B1192907) is 6-chloronicotinic acid, a structurally similar compound to this compound. researchtrends.net The analytical parameters for such related compounds provide a strong basis for developing a method to profile and quantify this compound and its potential metabolites.
Table 1: Representative LC-MS/MS Parameters for the Analysis of Nicotinic Acid and its Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm | nih.govresearchgate.net |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Precursor Ion (m/z) for Nicotinic Acid | 124 | nih.govresearchgate.net |
| Product Ion (m/z) for Nicotinic Acid | 80 | nih.govresearchgate.net |
Derivatization-Enhanced Chromatographic Techniques for Trace Analysis
Trace analysis involves the detection and quantification of substances at very low concentrations, often in the parts-per-million (ppm) to parts-per-trillion (ppt) range. chromatographyonline.comintertek.comimg-labor.de For compounds that have poor volatility or chromatographic behavior, derivatization is a common strategy to improve their detectability. This process chemically modifies the analyte to a form that is more amenable to analysis, typically by gas chromatography (GC) or liquid chromatography (LC).
While specific derivatization methods for this compound are not widely reported, techniques used for the parent compound, nicotinic acid, can be informative. For GC analysis, nicotinic acid can be derivatized to its more volatile methyl ester, methyl nicotinate (B505614). nih.gov This allows for sensitive detection using a flame ionization detector (FID) or a mass spectrometer. nih.govjfda-online.com A study on vitamin B3 in animal liver utilized this approach, where nicotinic acid and its related compounds were converted to methyl nicotinate for GC-FID analysis. nih.gov
For trace analysis using LC with fluorescence detection, derivatization can be employed to introduce a fluorophore into the molecule. For example, nicotinic acid can be derivatized post-column with reagents like cyanogen (B1215507) bromide followed by p-aminophenol to produce a fluorescent product. researchgate.net
Given the structure of this compound, esterification of the carboxylic acid group is a viable derivatization strategy for GC analysis. The resulting ester would be more volatile and less polar, leading to better chromatographic peak shape and improved sensitivity.
Table 2: Potential Derivatization Strategies for Chromatographic Analysis
| Technique | Derivatization Reaction | Purpose | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Esterification (e.g., with methanol to form methyl ester) | Increase volatility and improve peak shape | nih.gov |
| Liquid Chromatography (LC) with Fluorescence Detection | Post-column reaction with a fluorogenic reagent (e.g., cyanogen bromide/p-aminophenol) | Enhance detection sensitivity by introducing a fluorescent tag | researchgate.net |
Application of Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful methods for this purpose. nih.gov
FTIR Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of a nicotinic acid derivative will show characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) and the pyridine (B92270) ring (C=C and C=N stretching). nih.govjocpr.com A study on substituted nicotinic acids demonstrated that the position of the carbonyl (C=O) absorption band is sensitive to the electronic effects of the substituents on the pyridine ring. For this compound, the spectrum would be expected to show absorptions for the C-Cl bond in the chloromethyl group, in addition to the characteristic peaks of the substituted nicotinic acid core. researchgate.net
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra can confirm the structure of this compound by showing the expected chemical shifts and coupling patterns for the protons and carbons in the molecule. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methylene (B1212753) protons of the chloromethyl group. chemicalbook.com The chemical shifts of the ring protons would be influenced by the positions of the carboxylic acid and chloromethyl substituents. chemicalbook.com
Purity assessment can also be performed using these spectroscopic techniques. The presence of impurities would be indicated by additional peaks in the FTIR and NMR spectra. By comparing the spectrum of a sample to that of a pure standard, the purity can be determined. nih.gov
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference |
|---|---|---|
| FTIR | - Broad O-H stretch from carboxylic acid
| nih.gov |
| ¹H NMR | - Signals for aromatic protons on the pyridine ring
| chemicalbook.com |
| ¹³C NMR | - Signals for the carbons of the pyridine ring
| nih.gov |
Compound Index
Emerging Research Frontiers and Future Perspectives
Innovation in Green Chemistry Approaches for Synthesis and Processing
The synthesis of 6-(Chloromethyl)nicotinic acid and its derivatives is undergoing a green transformation, with a focus on developing more sustainable and efficient methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. In response, researchers are exploring enzymatic and continuous-flow processes to minimize environmental impact.
One innovative approach involves the use of lipases, such as Novozym® 435 from Candida antarctica, to catalyze the synthesis of nicotinamide (B372718) derivatives. rsc.org This biocatalytic method offers several advantages over conventional chemical catalysis, including milder reaction conditions, high selectivity, and enhanced catalytic efficiency. rsc.org A recent study demonstrated the successful synthesis of 18 different nicotinamide derivatives using a continuous-flow microreactor system, which significantly reduced reaction times from 24 hours to just 35 minutes and improved product yields. rsc.org The use of an environmentally friendly solvent like tert-amyl alcohol further enhances the green credentials of this process. rsc.org
Green chemistry metrics are being increasingly applied to evaluate and compare the sustainability of different synthetic routes. researchgate.netethernet.edu.et These metrics, such as atom economy, E-factor, and process mass intensity, provide a quantitative assessment of a reaction's efficiency and environmental footprint. rsc.orgethernet.edu.et For example, a recently developed green synthesis of a nicotinamide derivative reported an E-factor of 23.39 kg of waste per kg of product, a reaction mass efficiency of 54.20%, and an atom economy of 84.76%. rsc.org Such analyses are crucial for identifying and promoting more sustainable chemical manufacturing processes. ethernet.edu.et
Furthermore, the use of greener solvents is a key focus. Cyrene, a bio-based solvent, has been successfully employed in the synthesis of nicotinic acid derivatives, offering a more sustainable alternative to traditional solvents. acs.org
Discovery of Novel Biological Targets and Therapeutic Modalities
Derivatives of this compound are showing promise in the development of new therapeutic agents for a range of diseases. Researchers are actively investigating their interactions with various biological targets, including enzymes and receptors.
One area of significant interest is their potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. acs.org A library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine (B92270) ring, was synthesized and evaluated for their inhibitory activity against these enzymes. acs.org Two compounds, 8 and 44 , demonstrated micromolar inhibition against α-amylase, with compound 44 showing a remarkable 72% enzyme inactivation level, surpassing the efficacy of the control drug, acarbose. acs.org This suggests their potential as treatments for type 2 diabetes. acs.org
Nicotinic acid derivatives are also being explored for their anticancer properties. researchgate.net For instance, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and characterized as a new class of potential anticancer agents. researchgate.net Additionally, some derivatives have shown potential in treating leukemia. chemicalbook.com
Furthermore, compounds similar to 6-(dimethylamino)nicotinic acid hydrochloride have demonstrated high potency and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Derivatives acting as partial agonists at these receptors could offer therapeutic benefits with fewer side effects than traditional nicotine-based treatments.
Integration of Advanced Computational Methods for Predictive Modeling and Drug Design
Advanced computational methods are playing an increasingly vital role in the research and development of this compound derivatives. These tools enable scientists to predict the properties and activities of new compounds, thereby accelerating the drug discovery process.
Molecular docking simulations are widely used to predict the binding affinity of these compounds to their biological targets. researchgate.net This technique allows researchers to visualize and analyze the interactions between a ligand and a receptor at the molecular level, providing insights into the mechanism of action.
Density Functional Theory (DFT) calculations are employed to model the transition states of chemical reactions, helping to predict reaction pathways for the synthesis of new derivatives. Quantum chemical calculations, such as those using the B3LYP/6-31G* method, provide valuable information about the molecular structure and vibrational frequencies of these compounds. jocpr.com These theoretical studies, often combined with experimental techniques like FT-IR and FT-Raman spectroscopy, contribute to a deeper understanding of the molecules' properties. jocpr.com
Software such as Gaussian and ORCA, integrated with cheminformatics tools like RDKit, allow for the screening of substituent effects on reaction yield and regioselectivity. These computational strategies help in the rational design of new molecules with desired properties, saving significant time and resources in the laboratory.
Development of Sustainable Applications in Agricultural and Environmental Technologies
Beyond pharmaceuticals, this compound and its derivatives are being investigated for their potential in agriculture and environmental technologies.
In agriculture, certain pyridylmethyl 2,6-dichloroisonicotinate derivatives have been found to exhibit excellent efficacy in controlling plant diseases. google.com These compounds represent a novel class of agricultural and horticultural disease control agents. google.com The introduction of substituents into the pyridine ring can enhance their effectiveness. google.com Additionally, some nicotinic acid derivatives have shown insecticidal activity against pests like the green peach aphid, American bollworm, and maize weevil. researchgate.net
The environmental fate of these compounds is also a subject of study. Research has been conducted on the photolytic and photocatalytic degradation of 6-chloronicotinic acid, a related compound, to understand its persistence and breakdown in the environment. sigmaaldrich.com Monitoring of 6-chloronicotinic acid in human urine has also been explored as an indicator of exposure to pesticides like imidacloprid (B1192907). sigmaaldrich.com
Q & A
Q. What are the recommended protocols for synthesizing 6-(Chloromethyl)nicotinic acid with high purity?
- Methodological Answer : A common approach involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) under inert conditions. Triethylamine is often added to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound. Impurity profiling via thin-layer chromatography (TLC) with butanol/acetic acid/water (60:25:15) can confirm purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, collect material in sealed containers and avoid environmental discharge. Fire risks require CO₂ or dry chemical extinguishers; avoid water jets due to potential toxic gas release (e.g., HCl) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use H/C NMR (DMSO-d₆ as solvent) and FT-IR (peaks at ~1700 cm⁻¹ for carboxylic acid, ~650 cm⁻¹ for C-Cl).
- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) at 254 nm.
- Elemental analysis : Validate %C, %H, %N, and %Cl against theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data during oxidation studies of this compound?
- Methodological Answer : If reaction rates deviate from expected second-order kinetics (first-order in substrate and oxidant), assess pH effects. Protonation equilibria (e.g., carboxylic acid group) can alter reactivity. Use stopped-flow spectrophotometry to monitor real-time absorbance changes (e.g., at 260 nm for nicotinic acid derivatives). Data normalization to account for H⁺ ion retardation effects is critical .
Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological assays?
- Methodological Answer :
Q. How do structural modifications of this compound influence its environmental persistence in agrochemical applications?
- Methodological Answer : Perform soil column studies to track degradation products (e.g., nicotinic acid derivatives) via LC-MS/MS. Compare half-lives () under varying conditions (pH, microbial activity). For example, replacing the chloromethyl group with methoxy groups reduces soil adsorption coefficients (), enhancing biodegradability .
Q. What experimental controls are essential when analyzing this compound as a metabolite of imidacloprid?
- Methodological Answer : Include negative controls (matrix without imidacloprid) and positive controls (spiked samples with known 6-CNA concentrations). Use isotope-labeled internal standards (e.g., C-6-CNA) for LC-MS/MS quantification. Validate recovery rates (85–115%) across multiple matrices (e.g., plant tissues, water) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies may arise from solvent polarity or nucleophile strength. For example, in polar aprotic solvents (DMF), the chloromethyl group reacts readily with amines, while in protic solvents (ethanol), competing hydrolysis occurs. Replicate experiments under standardized conditions (solvent, temperature, molar ratios) and characterize products via H NMR to identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
